tert-butyl N-(6-bromohexan-2-yl)carbamate
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Overview
Description
Tert-butyl N-(6-bromohexan-2-yl)carbamate is a synthetic organic compound with the molecular formula C11H22BrNO2 It is a carbamate derivative, characterized by the presence of a tert-butyl group, a bromine atom, and a hexyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(6-bromohexan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 6-bromohexan-2-ol. The process can be summarized as follows:
Starting Materials: tert-butyl carbamate and 6-bromohexan-2-ol.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the carbamate, facilitating nucleophilic substitution.
Solvent: Common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures (25-50°C).
Purification: The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can scale up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: Tert-butyl N-(6-bromohexan-2-yl)carbamate can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the hexyl chain and the carbamate group.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide compound, while hydrolysis would produce the amine derivative.
Scientific Research Applications
Tert-butyl N-(6-bromohexan-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with biological molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which tert-butyl N-(6-bromohexan-2-yl)carbamate exerts its effects involves the formation of covalent bonds with target molecules. The bromine atom facilitates nucleophilic substitution, allowing the compound to react with nucleophiles such as amines and thiols. This reactivity can be harnessed to modify proteins, enzymes, and other biological molecules, thereby altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-(2-hydroxyethyl)carbamate: Similar in structure but with a hydroxyethyl group instead of a bromohexyl group.
tert-butyl N-(2-oxiranylmethyl)carbamate: Contains an oxirane ring, making it more reactive in certain types of chemical reactions.
tert-butyl N-(6-chlorohexan-2-yl)carbamate: Similar to the bromo compound but with a chlorine atom, which affects its reactivity and applications.
Uniqueness
Tert-butyl N-(6-bromohexan-2-yl)carbamate is unique due to the presence of the bromine atom, which makes it particularly useful for nucleophilic substitution reactions. This property distinguishes it from other carbamate derivatives and expands its utility in synthetic chemistry and biological applications.
Properties
CAS No. |
1936119-40-2 |
---|---|
Molecular Formula |
C11H22BrNO2 |
Molecular Weight |
280.2 |
Purity |
95 |
Origin of Product |
United States |
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